molecular formula C13H19F11O3Si B12578588 Triethoxy(3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptyl)silane CAS No. 190579-86-3

Triethoxy(3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptyl)silane

Cat. No.: B12578588
CAS No.: 190579-86-3
M. Wt: 460.35 g/mol
InChI Key: LWICFTZMRNOLNX-UHFFFAOYSA-N
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Description

Triethoxy(3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptyl)silane is a fluorinated organosilane compound. It is known for its unique properties, such as high hydrophobicity and chemical resistance, making it valuable in various industrial and scientific applications. The compound’s structure includes a silane group bonded to a fluorinated carbon chain, which contributes to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy(3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptyl)silane typically involves the reaction of a fluorinated alcohol with a chlorosilane. The general reaction can be represented as follows:

C7F15CH2CH2OH+SiCl3OEtC7F15CH2CH2Si(OEt)3+HCl\text{C}_7\text{F}_{15}\text{CH}_2\text{CH}_2\text{OH} + \text{SiCl}_3\text{OEt} \rightarrow \text{C}_7\text{F}_{15}\text{CH}_2\text{CH}_2\text{Si(OEt)}_3 + \text{HCl} C7​F15​CH2​CH2​OH+SiCl3​OEt→C7​F15​CH2​CH2​Si(OEt)3​+HCl

This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Triethoxy(3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptyl)silane undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and ethanol.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.

    Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

    Condensation: Catalyzed by acids or bases, often under controlled humidity conditions.

    Substitution: Various nucleophiles, such as amines or thiols, under mild to moderate temperatures.

Major Products

    Hydrolysis: Silanols and ethanol.

    Condensation: Polymeric siloxanes.

    Substitution: Silanes with different functional groups.

Scientific Research Applications

Triethoxy(3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptyl)silane has a wide range of applications in scientific research:

    Surface Modification: Used to create hydrophobic and oleophobic coatings on various substrates, such as glass, metals, and polymers.

    Adhesion Promotion: Acts as a coupling agent to improve the adhesion between inorganic materials and organic polymers.

    Biomedical Applications: Utilized in the development of biocompatible coatings and drug delivery systems.

    Nanotechnology: Employed in the synthesis of functionalized nanoparticles and nanocomposites.

    Environmental Science: Used in the development of materials for oil-water separation and environmental remediation.

Mechanism of Action

The primary mechanism by which Triethoxy(3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptyl)silane exerts its effects is through the formation of strong covalent bonds with hydroxyl groups on the surface of substrates. This results in the creation of a durable, hydrophobic layer that repels water and other polar substances. The fluorinated carbon chain contributes to the compound’s low surface energy, enhancing its hydrophobic and oleophobic properties.

Comparison with Similar Compounds

Similar Compounds

  • Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
  • Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
  • 1H,1H,2H,2H-Perfluorooctyltriethoxysilane

Uniqueness

Triethoxy(3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptyl)silane is unique due to its specific fluorinated carbon chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly suitable for applications requiring durable, water-repellent coatings and strong adhesion properties.

Properties

CAS No.

190579-86-3

Molecular Formula

C13H19F11O3Si

Molecular Weight

460.35 g/mol

IUPAC Name

triethoxy(3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptyl)silane

InChI

InChI=1S/C13H19F11O3Si/c1-4-25-28(26-5-2,27-6-3)8-7-9(14,15)10(16,17)11(18,19)12(20,21)13(22,23)24/h4-8H2,1-3H3

InChI Key

LWICFTZMRNOLNX-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC

Origin of Product

United States

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